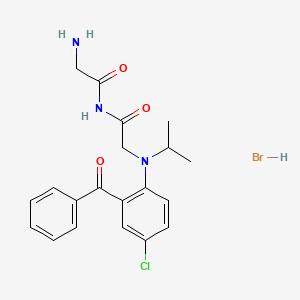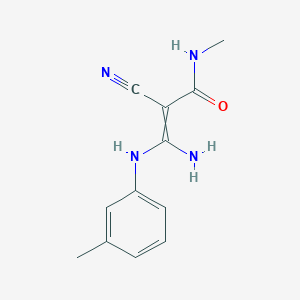
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group, a cyano group, and a methylanilino group attached to a prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide typically involves the reaction of substituted anilines with cyanoacetamides. One common method involves the treatment of substituted anilines with alkyl cyanoacetates under specific reaction conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction can produce primary amines.
Scientific Research Applications
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-cyano-N-methyl-3-(4-methylanilino)prop-2-enamide
- 3-amino-2-cyano-N-methyl-3-(2-methylanilino)prop-2-enamide
- 3-amino-2-cyano-N-methyl-3-(3-chloroanilino)prop-2-enamide
Uniqueness
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
74905-54-7 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide |
InChI |
InChI=1S/C12H14N4O/c1-8-4-3-5-9(6-8)16-11(14)10(7-13)12(17)15-2/h3-6,16H,14H2,1-2H3,(H,15,17) |
InChI Key |
ONMUNIRGWDHOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


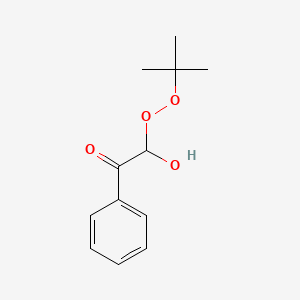
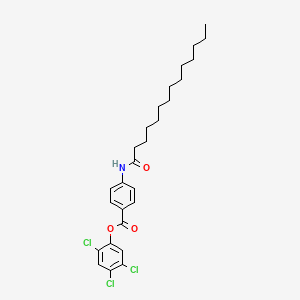
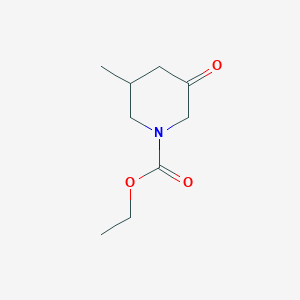
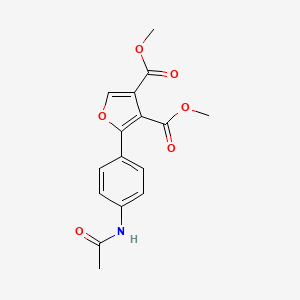
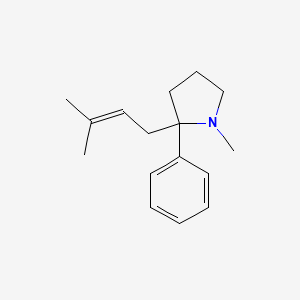
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
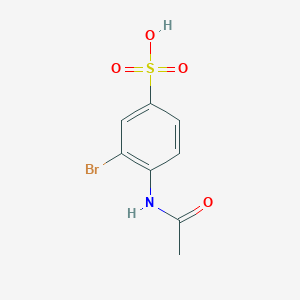
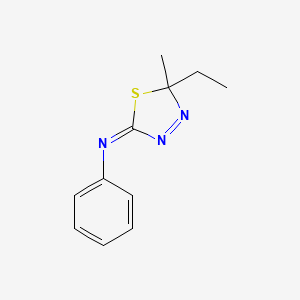
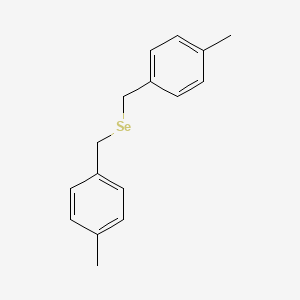
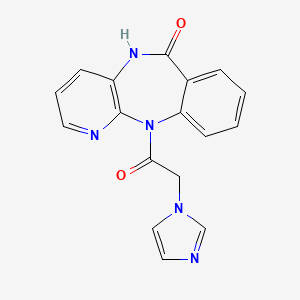
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
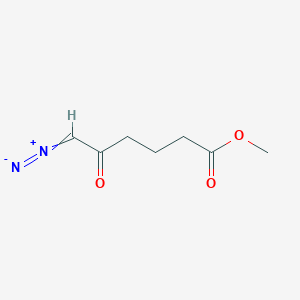
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
